molecular formula C15H22N4O3 B11011841 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11011841
M. Wt: 306.36 g/mol
InChI Key: WGMYSZWLYXYZLM-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound featuring a pyrazole and an oxazole ring These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole can be prepared by reacting hydrazine hydrate with 3,5-dimethyl-2-pentanone under reflux conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an α-hydroxy ketone with an amide. For example, 3-methoxy-1,2-oxazole can be synthesized from 3-methoxy-2-butanone and hydroxylamine hydrochloride.

    Coupling Reaction: The final step involves coupling the pyrazole and oxazole rings through a propanamide linker. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, potentially exhibiting antimicrobial, antifungal, or anti-inflammatory properties. Research into these activities could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and oxazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the oxazole moiety.

    3-Methoxy-1,2-oxazole: Contains the oxazole ring but lacks the pyrazole moiety.

    N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide: Similar structure but with a simpler amide linkage.

Uniqueness

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the combination of both pyrazole and oxazole rings in its structure. This dual presence allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H22N4O3/c1-9(2)19-11(4)15(10(3)17-19)16-13(20)7-6-12-8-14(21-5)18-22-12/h8-9H,6-7H2,1-5H3,(H,16,20)

InChI Key

WGMYSZWLYXYZLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

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